molecular formula C8H6N4OS B2716327 5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 890013-94-2

5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2716327
CAS No.: 890013-94-2
M. Wt: 206.22
InChI Key: KHQURUHEVBGSEJ-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that contains both an oxazole and a thiophene ring

Scientific Research Applications

5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile typically involves the reaction of a thiophene derivative with an oxazole precursor. One common method involves the cyclization of a hydrazine derivative with a thiophene-2-carboxylic acid derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole and thiophene rings.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Various substituted oxazole and thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Hydrazinyl-2-methoxyphenol: This compound has similar hydrazinyl and oxazole functionalities but differs in the aromatic ring structure.

    5-Hydrazinyl-2-nitropyridine hydrochloride: Another compound with a hydrazinyl group, but with a pyridine ring instead of a thiophene ring.

Uniqueness

5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of both thiophene and oxazole rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and drug design.

Properties

IUPAC Name

5-hydrazinyl-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c9-4-5-7(12-10)13-8(11-5)6-2-1-3-14-6/h1-3,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQURUHEVBGSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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